molecular formula C13H10F3NO2S B12067123 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline CAS No. 61174-34-3

2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline

Cat. No.: B12067123
CAS No.: 61174-34-3
M. Wt: 301.29 g/mol
InChI Key: RGUFPDOQUOULLM-UHFFFAOYSA-N
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Description

Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- is a chemical compound known for its unique structural features and significant applications in various fields. This compound contains a benzenamine core with a trifluoromethyl group and a sulfonyl group attached to it, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- typically involves the introduction of the trifluoromethyl group and the sulfonyl group onto the benzenamine core. One common method is the radical trifluoromethylation of benzenamine derivatives, followed by sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzenamine derivatives, which can be further utilized in various applications.

Scientific Research Applications

Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity. These interactions are crucial for the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- is unique due to the specific positioning of the trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

61174-34-3

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]sulfonylaniline

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)9-5-1-3-7-11(9)20(18,19)12-8-4-2-6-10(12)17/h1-8H,17H2

InChI Key

RGUFPDOQUOULLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

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